molecular formula C13H18ClN3S B1387486 N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine CAS No. 1105195-05-8

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

Cat. No.: B1387486
CAS No.: 1105195-05-8
M. Wt: 283.82 g/mol
InChI Key: YZXVQIDQLMNKPA-UHFFFAOYSA-N
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Description

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is a useful research compound. Its molecular formula is C13H18ClN3S and its molecular weight is 283.82 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes . The interaction with these enzymes suggests that N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine may have anti-inflammatory properties by inhibiting the biosynthesis of pro-inflammatory mediators . Additionally, this compound can bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of prostaglandins and subsequent anti-inflammatory effects . Furthermore, N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in inflammation and cell proliferation . These cellular effects highlight the potential therapeutic applications of this compound in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine involves its interaction with key biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes such as cyclooxygenase and lipoxygenase, thereby inhibiting their catalytic activity . The inhibition of these enzymes leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes . Additionally, N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in inflammation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects and modulation of gene expression in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators . At higher doses, toxic or adverse effects may be observed, including gastrointestinal irritation and ulceration . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The metabolic flux of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine can influence the levels of its metabolites, which may have distinct biological activities . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine in the bloodstream . The localization and accumulation of this compound in specific tissues are critical factors in its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The localization of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine in these compartments can influence its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXVQIDQLMNKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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